1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 . It is a white or off-white colored crystalline solid.
Molecular Structure Analysis
The molecular structure of “1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring attached to a cyclopropylmethyl group and a carbaldehyde group . The InChI code for this compound is 1S/C7H8N2O/c10-5-6-3-8-9(4-6)7-1-2-7/h3-5,7H,1-2H2 .Physical And Chemical Properties Analysis
“1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde” is a white or off-white colored crystalline solid with a melting point of 60-70°C. It has a low solubility in water and is soluble in organic solvents such as acetone, chloroform, and methanol.Scientific Research Applications
Synthesis and Characterization
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde and its derivatives have been widely used in the synthesis of various chemical compounds. For instance, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and reacted them with chitosan to form Schiff bases, which were characterized through various analyses including FTIR, NMR, and XRD (Hamed et al., 2020). Additionally, Xu and Shi (2011) prepared 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and determined its crystal structure using X-ray diffraction (Xu & Shi, 2011).
Antimicrobial and Antioxidant Activities
Several studies have focused on evaluating the antimicrobial and antioxidant activities of pyrazole-4-carbaldehyde derivatives. Sangani et al. (2012) synthesized pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole, which exhibited significant antimicrobial activity against various bacterial and fungal pathogens (Sangani et al., 2012). Similarly, Bhat et al. (2016) synthesized a series of pyrazole derivatives that displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Synthesis of Novel Compounds
The versatility of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde in synthesizing novel compounds is well-documented. For example, Papernaya et al. (2015) reported the synthesis of 2-(pyrazol-4-yl)-1,3-oxaselenolanes from pyrazole carbaldehydes (Papernaya et al., 2015). Furthermore, Kumar et al. (2018) described a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes to construct hexahydrooxonines (Kumar et al., 2018).
Anticonvulsant and Analgesic Studies
The anticonvulsant and analgesic properties of pyrazole-4-carbaldehyde derivatives have also been studied. Viveka et al. (2015) designed and synthesized new compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which showed potent anticonvulsant and analgesic activities (Viveka et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(cyclopropylmethyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-8-3-9-10(5-8)4-7-1-2-7/h3,5-7H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTTVUBNXIIXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226649 | |
Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1082065-99-3 | |
Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082065-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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